molecular formula C17H17F3N2O3 B6312973 2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester CAS No. 1357626-20-0

2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester

Cat. No.: B6312973
CAS No.: 1357626-20-0
M. Wt: 354.32 g/mol
InChI Key: CBXRHOGDMQXONI-UHFFFAOYSA-N
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Description

2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. This compound features a unique structure that includes a trifluoropyridinyl group, which imparts distinct chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Pyridinyl Intermediate: The trifluoropyridinyl moiety can be synthesized through halogenation and subsequent substitution reactions.

    Coupling Reaction: The pyridinyl intermediate is then coupled with a phenylcarbamic acid derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Esterification: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The trifluoropyridinyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The trifluoropyridinyl group is particularly useful in enhancing the bioavailability and metabolic stability of these derivatives.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. The trifluoropyridinyl group can improve the pharmacokinetic properties of drug candidates, making them more effective in targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoropyridinyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(3,5-difluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester
  • 2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid methyl ester

Uniqueness

Compared to similar compounds, 2-Methyl-4-(3,5,6-trifluoropyridinyl-2-oxy)phenylcarbamic acid tert-butyl ester is unique due to the presence of the trifluoropyridinyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications.

Properties

IUPAC Name

tert-butyl N-[2-methyl-4-(3,5,6-trifluoropyridin-2-yl)oxyphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c1-9-7-10(24-15-12(19)8-11(18)14(20)22-15)5-6-13(9)21-16(23)25-17(2,3)4/h5-8H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXRHOGDMQXONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC(=C(C=C2F)F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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